molecular formula C6H9F3N4O B023807 (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide CAS No. 763105-70-0

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Cat. No.: B023807
CAS No.: 763105-70-0
M. Wt: 210.16 g/mol
InChI Key: RKIDLJBEMIARHI-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide is a chemical compound with the molecular formula C6H9F3N4O It is known for its unique structure, which includes a trifluoromethyl group and a piperazine ring

Scientific Research Applications

2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide has several scientific research applications:

Biochemical Analysis

Biochemical Properties

(Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide plays a significant role in biochemical reactions, particularly in the inhibition of dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide helps to increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon release . This interaction is crucial for maintaining glucose homeostasis in the body.

Cellular Effects

The effects of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion in response to glucose stimulation. It also influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are critical for insulin secretion . Additionally, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide has been shown to affect gene expression related to glucose metabolism and insulin signaling.

Molecular Mechanism

At the molecular level, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide exerts its effects primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones in the bloodstream. The binding interaction between (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide and DPP-4 is characterized by the formation of a stable enzyme-inhibitor complex, which effectively blocks the enzyme’s activity . This mechanism of action is essential for the compound’s role in regulating glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and moisture . Long-term studies have shown that (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide can have sustained effects on cellular function, including prolonged enhancement of insulin secretion and modulation of glucose metabolism.

Dosage Effects in Animal Models

The effects of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide can cause toxic effects, including hypoglycemia and liver toxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

(Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide is involved in several metabolic pathways, primarily those related to glucose metabolism. The compound interacts with enzymes such as dipeptidyl peptidase-4 (DPP-4) and other proteases involved in the degradation of incretin hormones . By inhibiting these enzymes, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide helps to maintain higher levels of incretin hormones, thereby enhancing insulin secretion and glucose uptake.

Transport and Distribution

Within cells and tissues, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide may accumulate in specific tissues, such as the pancreas, where it exerts its effects on insulin secretion and glucose metabolism.

Subcellular Localization

The subcellular localization of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide is crucial for its activity and function. The compound is likely to be localized in the cytoplasm and possibly within specific organelles involved in glucose metabolism, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide to these compartments, where it can effectively inhibit dipeptidyl peptidase-4 (DPP-4) and enhance insulin secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide typically involves the reaction of trifluoroacetic acid with piperazine and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or dimethyl sulfoxide, and the reaction temperature is usually maintained between 0°C and 50°C .

Industrial Production Methods

In an industrial setting, the production of 2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide
  • 2,2,2-trifluoro-N’-[(2Z)-morpholin-2-ylidene]acetohydrazide
  • 2,2,2-trifluoro-N’-[(2Z)-pyrrolidin-2-ylidene]acetohydrazide

Uniqueness

2,2,2-trifluoro-N’-[(2Z)-piperazin-2-ylidene]acetohydrazide is unique due to its piperazine ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h10H,1-3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIDLJBEMIARHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(CN1)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434513
Record name 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849832-73-1, 763105-70-0
Record name 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849832-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N'-((2Z)-piperazin-2-ylidene)acetohydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.198
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Record name 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide in the synthesis of sitagliptin?

A1: N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide is a crucial intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes. The research paper describes a synthetic route where this compound is prepared from readily available starting materials and then undergoes a final cyclization reaction to yield sitagliptin. [] Essentially, it serves as a building block in the multi-step synthesis of the final drug molecule.

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